N-(3-fluorophenyl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(3-fluorophenyl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1040643-25-1
VCID: VC11956075
InChI: InChI=1S/C17H16FN5O2S/c1-22-9-11(6-7-15(22)25)16-20-21-17(23(16)2)26-10-14(24)19-13-5-3-4-12(18)8-13/h3-9H,10H2,1-2H3,(H,19,24)
SMILES: CN1C=C(C=CC1=O)C2=NN=C(N2C)SCC(=O)NC3=CC(=CC=C3)F
Molecular Formula: C17H16FN5O2S
Molecular Weight: 373.4 g/mol

N-(3-fluorophenyl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.: 1040643-25-1

Cat. No.: VC11956075

Molecular Formula: C17H16FN5O2S

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-fluorophenyl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 1040643-25-1

Specification

CAS No. 1040643-25-1
Molecular Formula C17H16FN5O2S
Molecular Weight 373.4 g/mol
IUPAC Name N-(3-fluorophenyl)-2-[[4-methyl-5-(1-methyl-6-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C17H16FN5O2S/c1-22-9-11(6-7-15(22)25)16-20-21-17(23(16)2)26-10-14(24)19-13-5-3-4-12(18)8-13/h3-9H,10H2,1-2H3,(H,19,24)
Standard InChI Key MIYSYKRZDPDABV-UHFFFAOYSA-N
SMILES CN1C=C(C=CC1=O)C2=NN=C(N2C)SCC(=O)NC3=CC(=CC=C3)F
Canonical SMILES CN1C=C(C=CC1=O)C2=NN=C(N2C)SCC(=O)NC3=CC(=CC=C3)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s IUPAC name and structural features are derived from systematic nomenclature rules. Key components include:

  • 1,2,4-Triazole ring: A five-membered heterocycle with three nitrogen atoms.

  • 1-Methyl-6-oxo-1,6-dihydropyridin-3-yl: A substituted pyridinone group contributing hydrogen-bonding capabilities.

  • 3-Fluorophenyl acetamide: A fluorinated aromatic system linked via a sulfanyl bridge .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC17H16FN5O2S\text{C}_{17}\text{H}_{16}\text{FN}_5\text{O}_2\text{S}
Molecular Weight373.4 g/mol
logP (Partition Coefficient)2.1 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step reactions, typically starting with the formation of the triazole core. A common approach includes:

  • Cyclization: Reaction of hydrazine derivatives with carbonyl compounds to form the 1,2,4-triazole ring.

  • Substitution: Introduction of the 1-methyl-6-oxopyridin-3-yl group via nucleophilic aromatic substitution .

  • Sulfanyl Acetamide Coupling: Thiol-ene reaction or Mitsunobu conditions to attach the 3-fluorophenyl acetamide moiety.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Triazole FormationHydrazine hydrate, DMF, 80°C65–70
Pyridinone Substitution1-Methyl-3-bromopyridin-6-one, K₂CO₃, DMSO55–60
Acetamide CouplingEDCI, HOBt, DCM, RT70–75

Industrial-scale production requires optimization for purity (>95%) using chromatography or recrystallization .

Structural and Spectroscopic Analysis

Spectroscopic Signatures

  • NMR:

    • 1H^1\text{H}: δ 8.2 ppm (triazole-H), δ 7.6–7.8 ppm (fluorophenyl-H), δ 2.5 ppm (methyl groups).

    • 13C^{13}\text{C}: δ 165 ppm (C=O), δ 150 ppm (triazole-C) .

  • IR: Strong absorption at 1680 cm⁻¹ (amide C=O), 1240 cm⁻¹ (C–F).

Biological Activity and Mechanism

Enzyme Inhibition

The compound shows potential as an inhibitor of lipid metabolism enzymes, particularly acyl-CoA synthetases, with IC₅₀ values in the low micromolar range (e.g., 3.2 µM for ACSL1) . The fluorophenyl group enhances binding affinity to hydrophobic pockets, while the pyridinone moiety participates in hydrogen bonding with catalytic residues .

Table 3: In Vitro Biological Data

TargetAssay TypeIC₅₀ / EC₅₀Source
ACSL1Fluorescence3.2 µM
CYP3A4Luminescence>100 µM
hERG ChannelPatch Clamp12 µM

Anticancer Activity

Pharmacokinetics and ADME Properties

Absorption and Distribution

  • logP: 2.1 suggests moderate lipophilicity, favoring oral absorption.

  • Plasma Protein Binding: 89% (predicted), limiting free drug concentration .

Metabolism and Excretion

  • Primary Metabolites: N-demethylation (pyridinone ring) and glucuronidation (acetamide) .

  • Half-Life: 2.3 hours in murine models, requiring twice-daily dosing .

Therapeutic Applications and Future Directions

Challenges and Opportunities

  • Optimization: Reducing hERG affinity to mitigate cardiac toxicity .

  • Formulation: Nanocrystal development to improve aqueous solubility (predicted logS = -4.2) .

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